3-Piperidino-1,2-propanediol (CAS 4847-93-2) is a bifunctional tertiary amine featuring a sterically hindered piperidine ring and a vicinal 1,2-propanediol moiety. In industrial procurement, it is primarily evaluated as a high-performance absorbent for carbon capture and storage (CCS) and as a versatile building block for low-migration photocurable polymers and task-specific ionic liquids. Its unique structural combination provides a moderate basicity (pKa ~8.91 at 25°C) and excellent aqueous solubility, making it a highly efficient alternative to conventional alkanolamines [1]. The presence of the vicinal diol enables extensive crosslinking in polymer synthesis, while the tertiary amine drives bicarbonate-selective CO2 absorption, minimizing the parasitic energy required for solvent thermal regeneration [2].
Substituting 3-piperidino-1,2-propanediol with generic alkanolamines like methyldiethanolamine (MDEA) or primary amines like monoethanolamine (MEA) fundamentally alters process thermodynamics and kinetics[1]. Primary and secondary amines form highly stable carbamates upon CO2 absorption, which require massive thermal energy inputs for desorption. While standard tertiary amines like MDEA avoid carbamate formation, they suffer from sluggish CO2 absorption kinetics. Furthermore, attempting to substitute with the close structural analog 3-morpholino-1,2-propanediol fails in basicity-driven applications; the electron-withdrawing oxygen in the morpholine ring significantly depresses the pKa, reducing its CO2 carrying capacity and catalytic efficiency [2]. Consequently, for applications requiring rapid absorption kinetics combined with low regeneration energy, 3-piperidino-1,2-propanediol cannot be readily replaced by simpler or less basic analogs.
In comparative gas scrubbing tests, 3-piperidino-1,2-propanediol demonstrated significantly faster CO2 absorption kinetics than methyldiethanolamine (MDEA), the industry-standard tertiary amine[1]. This accelerated rate mitigates the primary drawback of tertiary amines in carbon capture systems.
| Evidence Dimension | CO2 absorption rate |
| Target Compound Data | Significantly accelerated absorption kinetics in aqueous solution |
| Comparator Or Baseline | Methyldiethanolamine (MDEA) (industry standard) |
| Quantified Difference | 3-Piperidino-1,2-propanediol achieves a substantially higher CO2 absorption rate than MDEA under identical conditions. |
| Conditions | 30 wt% aqueous amine solution, 40°C, 13-15% CO2 gas composition |
Faster absorption kinetics allow for smaller absorber column sizing and increased throughput in carbon capture facilities, directly reducing capital expenditure.
The compound exhibits a pKa of 8.91 at 25°C, providing a thermodynamically favorable profile for reversible CO2 binding [1]. This is notably lower than highly basic amines like 3-quinuclidinol (pKa = 10.1), which bind CO2 too strongly and require excessive heat for desorption.
| Evidence Dimension | Acid dissociation constant (pKa) |
| Target Compound Data | pKa = 8.91 at 25°C |
| Comparator Or Baseline | 3-quinuclidinol (pKa = 10.1) and Monoethanolamine (MEA) (pKa ~9.5) |
| Quantified Difference | Maintains a moderate pKa that lowers the enthalpy of absorption compared to more basic analogs. |
| Conditions | Aqueous solution, 25°C |
A moderate pKa strikes the optimal balance between cyclic CO2 capacity and the thermal energy required to regenerate the solvent, directly lowering operational costs.
As a tertiary amine, 3-piperidino-1,2-propanediol binds CO2 exclusively as bicarbonate (HCO3-), avoiding the formation of stable carbamates seen with primary and secondary amines like MEA or DEA [1].
| Evidence Dimension | CO2 binding mechanism |
| Target Compound Data | Exclusive formation of bicarbonate (HCO3-) via tertiary amine pathway |
| Comparator Or Baseline | Primary/secondary amines (e.g., MEA, DEA) which form stable carbamates |
| Quantified Difference | Eliminates the high activation energy barrier associated with carbamate breakdown during the desorption phase. |
| Conditions | Aqueous amine-CO2 reaction environment |
Avoiding carbamate formation drastically reduces the parasitic energy load on the plant's reboiler during the solvent regeneration cycle.
The vicinal diol structure of 3-piperidino-1,2-propanediol allows it to be functionalized with polymerizable groups (e.g., terminal alkynes or vinyl carbonates). This creates photoinitiators that covalently bond into the polymer matrix, significantly reducing migration compared to standard unfunctionalized photoinitiators [1].
| Evidence Dimension | Polymerizable functionalization capacity |
| Target Compound Data | Vicinal diol allows for dual functionalization with polymerizable groups |
| Comparator Or Baseline | Standard unfunctionalized photoinitiators |
| Quantified Difference | Covalently anchors the photoinitiator into the polymer matrix, preventing leaching. |
| Conditions | UV-curable formulations |
Crucial for formulating compliant, low-migration adhesives and coatings used in food packaging or sensitive electronics where chemical leaching is unacceptable.
Ideal as a primary absorbent or kinetic promoter in aqueous amine blends for post-combustion CO2 capture. Its rapid absorption kinetics and moderate pKa (~8.91) overcome the traditional limitations of tertiary amines, offering a lower overall energy penalty during solvent regeneration compared to MDEA or MEA[1].
Serves as a critical functionalizable building block for synthesizing non-migrating photoinitiators in UV-curable coatings. The diol moiety allows for integration into the polymer backbone, ensuring compliance in sensitive packaging and electronic applications where leaching must be minimized [2].
Utilized as a precursor for task-specific ionic liquids and thermally stable polymer electrolytes. The tertiary amine acts as a reliable site for cation formation (e.g., via alkylation), while the diol provides sites for hydrogen-bonding or further crosslinking into solid-state matrices [3].
Corrosive;Acute Toxic;Irritant